N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
The compound N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a chromeno[2,3-d]pyrimidine derivative characterized by:
- A 4-methoxyphenyl substituent at position 2 of the chromenopyrimidine core.
- A methyl group at position 9 of the chromenopyrimidine.
- A sulfanyl-acetamide moiety at position 4, linked to a 2,3-dimethylphenyl group.
Chromeno[2,3-d]pyrimidines are heterocyclic systems of pharmaceutical interest due to their structural resemblance to bioactive molecules.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-17-7-6-10-24(19(17)3)30-25(33)16-36-29-23-15-21-9-5-8-18(2)26(21)35-28(23)31-27(32-29)20-11-13-22(34-4)14-12-20/h5-14H,15-16H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJBCQXWNCOHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenopyrimidine core, followed by the introduction of the methoxyphenyl and dimethylphenyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions, often using reagents like thionyl chloride or sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chromenopyrimidine moiety can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Investigating its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chromenopyrimidine moiety may interact with enzymes or receptors, modulating their activity. The sulfanyl group could play a role in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following analogs (derived from evidence) share the chromeno[2,3-d]pyrimidine scaffold but differ in substituents:
Substituent-Driven Property Analysis
Electronic Effects
- The 4-methoxyphenyl group (target compound) is electron-donating, enhancing resonance stabilization of the chromenopyrimidine core compared to the 4-methylphenyl () or 4-fluorophenyl (). Fluorine’s electron-withdrawing nature may increase electrophilicity .
- Ethoxy at position 9 () introduces steric bulk and higher lipophilicity compared to methyl or hydrogen substituents.
Lipophilicity (LogP)
- The target compound’s methoxy and dimethylphenyl groups contribute to moderate lipophilicity (estimated XLogP ~6.5), slightly lower than ’s chlorophenyl (XLogP 6.8) but higher than ’s fluorophenyl (XLogP ~6.7). Ethoxy substitution () increases LogP significantly (~7.2) .
Hydrogen Bonding
All analogs share 1 hydrogen bond donor (acetamide NH) and 5 acceptors (pyrimidine N, sulfanyl S, carbonyl O), suggesting comparable solubility profiles.
Research Findings and Implications
Challenges and Opportunities
- Solubility : High LogP values (≥6.5) may limit aqueous solubility, necessitating formulation optimization.
- Selectivity : Substituent tuning (e.g., replacing methyl with fluorine) could enhance target specificity .
Biological Activity
N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfanyl group linked to a chromeno-pyrimidine moiety. Its IUPAC name reflects its intricate arrangement of functional groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.48 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. The sulfanyl group may enhance the compound's affinity for these targets, leading to altered cellular responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Study:
A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment, indicating potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. In vitro tests against Gram-positive and Gram-negative bacteria revealed inhibitory effects, suggesting its potential as an antibacterial agent.
Research Findings:
A recent publication in Journal of Antimicrobial Chemotherapy reported that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against tested bacterial strains .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
